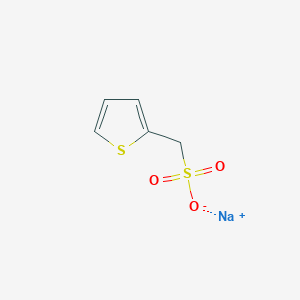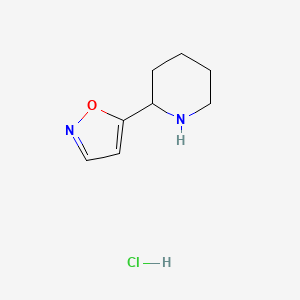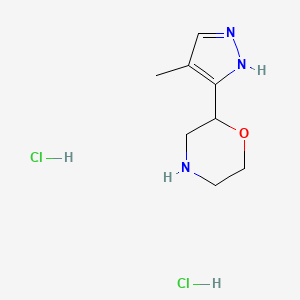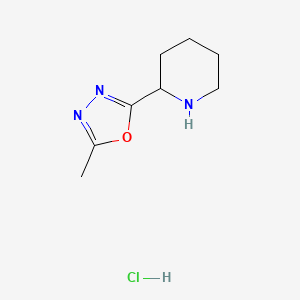
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Übersicht
Beschreibung
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, also known as 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine HCl, is an organic compound of the piperidine family. It is a white crystalline solid that is highly soluble in water. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine HCl has a wide range of applications in scientific research and laboratory experiments, and the hydrochloride form is the most commonly used form of the compound.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Compounds related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride have demonstrated significant antibacterial properties. For example, derivatives of 1,3,4-oxadiazole, a similar compound, were found to exhibit moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which showed moderate inhibitory effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition
Some 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit enzymes such as butyrylcholinesterase (BChE). In a study, compounds were screened against BChE, and molecular docking studies were conducted to assess ligand-BChE binding affinity, demonstrating potential therapeutic applications in this area (Khalid et al., 2016).
Antifungal and Antimicrobial Activity
1,3,4-Oxadiazole derivatives, closely related to the compound , have shown significant antifungal and antimicrobial activities. A study highlighted that these compounds possess strong antimicrobial properties and conducted a structure-activity study to further understand this effect (Krolenko et al., 2016). Another research focused on the synthesis of various 1,3,4-oxadiazole derivatives, which displayed notable antimicrobial activity (Vankadari et al., 2013).
Anticancer Potential
There's evidence suggesting that certain derivatives of 1,3,4-oxadiazole, which share a structural similarity with this compound, may possess anticancer properties. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated for their potential as anticancer agents (Rehman et al., 2018).
Antioxidant Activity
1,3,4-Oxadiazole derivatives have also been investigated for their antioxidant properties. In a study, new piperazine derivatives of 1,3,4-oxadiazole were screened for their antioxidant activity, where some compounds showed significant radical scavenging activity (Mallesha et al., 2014).
Wirkmechanismus
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor properties.
Mode of Action
For instance, in their role as anticancer agents, they may inhibit cell proliferation and induce apoptosis .
Result of Action
Oxadiazoles have been found to exhibit a variety of effects at the molecular and cellular levels, such as inhibiting cell proliferation and inducing apoptosis in the context of their anticancer activity .
Biochemische Analyse
Biochemical Properties
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby reducing enzyme activity. Alternatively, it may function as an activator by stabilizing the active conformation of an enzyme. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as oxidation-reduction reactions and energy production. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may influence the balance between anabolic and catabolic pathways, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
Eigenschaften
IUPAC Name |
2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVLUBABCKRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
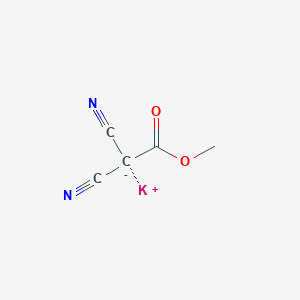

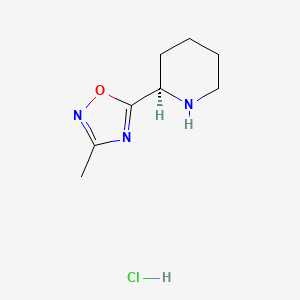
![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)

![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
